molecular formula C16H14ClN3O2 B2726897 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 956440-76-9

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B2726897
CAS No.: 956440-76-9
M. Wt: 315.76
InChI Key: ZZWQAHYMOUVCGN-UHFFFAOYSA-N
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Description

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.

Scientific Research Applications

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQAHYMOUVCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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